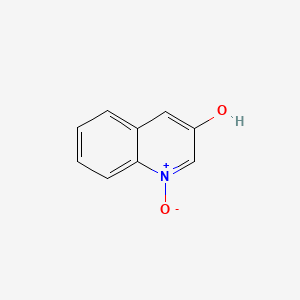

3-Hydroxyquinoline N-oxide

Description

BenchChem offers high-quality 3-Hydroxyquinoline N-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxyquinoline N-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-oxidoquinolin-1-ium-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOCAKHNPIOFBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=[N+]2[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344232 | |

| Record name | 3-Hydroxyquinoline N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59953-98-9 | |

| Record name | 3-Hydroxyquinoline N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Biological Potency of 3-Hydroxyquinoline N-Oxide Derivatives

The following technical guide details the biological activity, mechanism of action, and therapeutic potential of 3-hydroxyquinoline N-oxide derivatives. This document is structured for researchers and drug discovery professionals, focusing on the scaffold's unique role as a respiratory chain inhibitor and its distinction from the more common 4-hydroxy (HQNO) and 8-hydroxy (oxine) isomers.

Executive Summary

The 3-hydroxyquinoline N-oxide (3-HQN) scaffold represents a specialized class of nitrogen heterocycles, distinct from the widely utilized 8-hydroxyquinoline chelators and 4-quinolone antibiotics. Its biological significance is anchored in the Aurachin family of myxobacterial alkaloids (specifically Aurachin A and B). These compounds act as potent, lipophilic inhibitors of the electron transport chain (ETC), exhibiting dual-target efficacy against Complex I (NADH:ubiquinone oxidoreductase) and Complex III (cytochrome bc1) , as well as the prokaryote-specific cytochrome bd oxidase . This multi-target profile makes 3-HQN derivatives prime candidates for antitubercular, antimalarial, and anticancer therapeutics.

Structural Basis and Chemical Properties[1][2][3][4][5]

The Pharmacophore

The core pharmacophore consists of a quinoline ring oxidized at the nitrogen (N1) and hydroxylated at position 3. Unlike 4-hydroxyquinoline N-oxides (e.g., HQNO) which predominantly exist as 4-quinolone tautomers, the 3-hydroxy isomer maintains a distinct hydrogen-bonding network.

-

N-Oxide Functionality: The

dipole acts as a critical hydrogen bond acceptor/donor pair, essential for binding to the Q-sites of respiratory enzymes. -

C3-Hydroxyl Group: Provides an adjacent proton donor, facilitating chelation-like interactions within the enzyme active site, particularly near heme centers or iron-sulfur clusters.

-

Lipophilic Tail: In natural products like Aurachin A, a farnesyl chain at C4 anchors the molecule in the inner mitochondrial membrane or bacterial plasma membrane.

Tautomerism and Stability

While 4-hydroxyquinoline N-oxides tautomerize readily to cyclic hydroxamic acids (N-hydroxy-4-quinolones), 3-hydroxyquinoline N-oxides are structurally constrained. This stability prevents the "keto-enol" shift often seen in quinolones, locking the molecule in a conformation favorable for specific hydrophobic pockets in the ETC.

Mechanisms of Action: Respiratory Chain Inhibition[6]

The primary biological activity of 3-HQN derivatives is the disruption of cellular respiration.

Dual Inhibition of Mitochondrial Complexes

Experimental evidence indicates that 3-HQN derivatives inhibit oxidative phosphorylation at two distinct sites:

-

Complex I (NADH Dehydrogenase): They block electron transfer from Fe-S clusters to ubiquinone.

-

Complex III (Cytochrome bc1): Unlike antimycin A (which binds the

site) or myxothiazol (which binds the

Prokaryotic Specificity: Cytochrome bd Oxidase

In bacteria (e.g., E. coli, M. tuberculosis), 3-HQN derivatives inhibit cytochrome bd oxidase , a terminal oxidase used under low-oxygen conditions.

-

Mechanism: The inhibitor binds to the quinol oxidation site of the bd enzyme, preventing the reduction of oxygen to water.

-

Therapeutic Value: Since mammalian mitochondria lack cytochrome bd, this target offers high selectivity for antibacterial drug development, particularly for hypoxic, persistent infections like latent tuberculosis.

Visualization of Inhibition Sites

The following diagram illustrates the interference points of 3-HQN derivatives within the Electron Transport Chain.

Caption: Multi-site inhibition of respiratory complexes by 3-hydroxyquinoline N-oxide derivatives in mitochondria and bacteria.

Therapeutic Applications

Antitubercular Activity

Mycobacterium tuberculosis relies on cytochrome bd oxidase to survive host immune pressure (hypoxia/nitric oxide). 3-HQN derivatives (analogous to Aurachin D) have demonstrated:

-

MIC values: Sub-micromolar activity against replicating and non-replicating strains.

-

Synergy: Enhances the efficacy of bioenergetic inhibitors like bedaquiline (which targets ATP synthase).

Antimalarial & Antiparasitic[7]

-

Malaria: Plasmodium falciparum relies heavily on its mitochondrial ETC. 3-HQN derivatives inhibit the parasite's bc1 complex, collapsing the mitochondrial membrane potential (

). -

Leishmaniasis: Significant activity against Leishmania donovani promastigotes, driven by the inhibition of the single mitochondrion's respiratory function.[1]

Anticancer Potential

Tumor cells in hypoxic environments often upregulate specific respiratory adaptations. 3-HQN derivatives can act as Hypoxia-Activated Prodrugs (HAPs) . The N-oxide moiety can be bioreduced in hypoxic tissue to the corresponding 3-hydroxyquinoline, which may possess distinct cytotoxic or chelation properties, or the N-oxide itself may induce ROS generation by stalling the ETC.

Structure-Activity Relationship (SAR)

Data synthesized from aurachin analogues reveals the following SAR rules:

| Position | Modification | Effect on Activity |

| N-Oxide (N1) | Reduction to amine | Loss of Activity. The N-oxide is critical for binding affinity to the Q-site. |

| C3-Hydroxyl | Methylation (OMe) | Reduced Potency. The free OH is required for H-bonding within the active site. |

| C4-Position | Farnesyl chain (C15) | Optimal. High lipophilicity is essential for membrane intercalation. |

| C4-Position | Short alkyl (Methyl) | Inactive. The molecule fails to reach the hydrophobic pocket of the enzyme. |

| Ring System | 6,7-Dichloro substitution | Increased Potency. Electron-withdrawing groups often enhance binding affinity. |

Experimental Protocols

Synthesis of 3-Hydroxyquinoline N-Oxides

Note: This protocol avoids the standard Conrad-Limpach method (which yields 4-quinolones) and uses a base-mediated cyclization of o-nitro-ketones.

Reagents: 1-(2-nitrophenyl)butan-2-one derivative,

-

Preparation: Dissolve the o-nitro-phenyl ketone substrate (1.0 eq) in anhydrous DMSO.

-

Cyclization: Add sodium tert-butoxide (2.5 eq) at room temperature. The solution will turn deep red/brown.

-

Reaction: Stir for 2-4 hours. The strong base generates the enolate, which attacks the nitro group, followed by dehydration and rearrangement to form the N-oxide ring.

-

Workup: Quench with saturated

. Extract with Ethyl Acetate. -

Purification: Silica gel chromatography (DCM/MeOH gradient). 3-HQN derivatives are polar; use 5-10% MeOH.

NADH Oxidase Inhibition Assay (Complex I)

Purpose: To quantify the

-

Source: Prepare Bovine Heart Submitochondrial Particles (SMP) or bacterial membrane vesicles.

-

Buffer: 50 mM Phosphate buffer (pH 7.4), 250 mM Sucrose, 1 mM EDTA.

-

Start: Add SMP (0.1 mg protein/mL) and NADH (100 µM).

-

Inhibitor: Add test compound (dissolved in DMSO) at varying concentrations (1 nM – 10 µM).

-

Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADH) over 5 minutes using a spectrophotometer.

-

Control: Run a solvent control (DMSO only) and a positive control (Rotenone).

References

-

Aurachins, Bacterial Antibiotics Interfering with Electron Transport Processes. PubMed. [Link]

-

Synthesis and biological activities of the respiratory chain inhibitor aurachin D and new ring versus chain analogues. PubMed. [Link]

-

The cytochrome bd respiratory oxygen reductases. PubMed Central. [Link]

-

Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]

-

Enzymatic activity of the alternative complex III as a menaquinol:auracyanin oxidoreductase. PubMed. [Link]

Sources

Unveiling a Hidden Alkaloid: A Technical Guide to the Putative Natural Occurrence of 3-Hydroxyquinoline N-Oxide in Myxobacteria

A Foreword for the Modern Drug Discovery Professional: The relentless pursuit of novel bioactive compounds has led researchers to explore the vast and often cryptic metabolic potential of microorganisms. Among these, the myxobacteria stand out as master architects of complex chemical structures with potent biological activities. This guide ventures into the fascinating world of myxobacterial secondary metabolism, focusing on a specific, yet-to-be-confirmed molecule: 3-hydroxyquinoline N-oxide. While not yet formally isolated from these gliding bacteria, a compelling body of evidence, rooted in the well-characterized biosynthesis of related quinoline alkaloids, points towards its plausible natural occurrence. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, providing the scientific rationale, biosynthetic context, and experimental avenues to explore the existence and potential of this intriguing N-oxide.

Myxobacteria: Prolific Producers of Bioactive Secondary Metabolites

Myxobacteria are Gram-negative, soil-dwelling bacteria renowned for their complex social behaviors, including "wolf-pack" predation and the formation of intricate, multicellular fruiting bodies.[1][2] This sophisticated lifestyle is underpinned by a rich and diverse secondary metabolism, making them a fertile ground for the discovery of novel natural products.[3][4] Their large genomes harbor a plethora of biosynthetic gene clusters (BGCs) encoding for the production of polyketides, non-ribosomal peptides, and a variety of other unique molecular scaffolds.[5][6] These compounds often exhibit potent antimicrobial, antifungal, and cytotoxic activities, highlighting the potential of myxobacteria as a source for new drug leads.[3][7]

The Aurachins: A Gateway to Quinoline N-Oxides in Myxobacteria

A significant class of alkaloids produced by myxobacteria, particularly by the species Stigmatella aurantiaca, are the aurachins.[8] These are quinoline-based compounds with a range of biological activities, including the inhibition of respiratory chain enzymes.[9] The biosynthesis of aurachins has been extensively studied and provides a critical piece of the puzzle in our investigation of 3-hydroxyquinoline N-oxide.

The Aurachin Biosynthetic Pathway: A Tale of N-Oxidation

The biosynthesis of the aurachin core structure begins with anthranilic acid and involves a type II polyketide synthase (PKS) system.[10] This initial assembly leads to the formation of a quinoline ring. Crucially, the biosynthetic pathway of several aurachin analogues includes a key N-hydroxylation step, catalyzed by a flavin-dependent monooxygenase.[8][11] This enzymatic reaction introduces an N-oxide functionality to the quinoline scaffold.

The existence of this N-hydroxylating enzyme within the aurachin biosynthetic machinery is a pivotal discovery. It unequivocally demonstrates that myxobacteria possess the genetic and biochemical capability to produce quinoline N-oxides.

The Case for 3-Hydroxyquinoline N-Oxide: A Plausible Myxobacterial Metabolite

While the characterized aurachins are structurally more complex than 3-hydroxyquinoline N-oxide, the presence of a dedicated N-hydroxylating enzyme in their biosynthesis opens up several possibilities for the natural occurrence of this simpler molecule:

-

A Biosynthetic Precursor or Shunt Metabolite: It is conceivable that a 3-hydroxy-substituted quinoline intermediate is formed during the aurachin pathway and is a substrate for the N-hydroxylating monooxygenase. This could lead to the formation of 3-hydroxyquinoline N-oxide as a transient intermediate or a shunt product if it is not efficiently channeled towards the final aurachin structures.

-

Enzyme Promiscuity: The N-hydroxylating monooxygenase may exhibit a degree of substrate promiscuity, a common feature of enzymes involved in secondary metabolism. It might be capable of acting on simpler quinoline precursors that are also present in the cell, leading to the formation of 3-hydroxyquinoline N-oxide.

-

An Uncharacterized Biosynthetic Pathway: Myxobacterial genomes are vast and contain numerous "orphan" biosynthetic gene clusters whose products are unknown.[12][13] It is plausible that a separate, uncharacterized pathway exists for the production of 3-hydroxyquinoline N-oxide or related simple quinoline alkaloids.

Experimental Workflow for the Detection and Characterization of 3-Hydroxyquinoline N-Oxide in Myxobacteria

The following provides a detailed, step-by-step methodology for the investigation of 3-hydroxyquinoline N-oxide in myxobacterial cultures, with a focus on Stigmatella aurantiaca as a primary target organism.

Cultivation and Extraction

Rationale: The production of secondary metabolites is often highly dependent on culture conditions. A systematic approach using different media and growth parameters is crucial to induce the expression of the target biosynthetic pathway. The use of an adsorbent resin in the culture medium can help to capture secreted metabolites and prevent their degradation.

Protocol:

-

Strain Selection: Obtain a wild-type strain of Stigmatella aurantiaca (e.g., Sg a15).

-

Media Preparation: Prepare several different culture media known to support myxobacterial growth and secondary metabolite production (e.g., VY/2, CTT, and MD1 media).

-

Inoculation and Cultivation: Inoculate the prepared media with a fresh culture of S. aurantiaca. For each medium, set up parallel cultures with and without the addition of 2% (w/v) Amberlite XAD-16 resin. Incubate the cultures at 30°C with shaking (180 rpm) for 7-14 days.

-

Extraction:

-

For cultures with XAD-16 resin: Separate the resin from the culture broth and cells by filtration. Wash the resin with distilled water and then elute the adsorbed metabolites with methanol or acetone.

-

For cultures without resin: Separate the cells from the culture broth by centrifugation. Extract the supernatant with an equal volume of ethyl acetate. Extract the cell pellet with methanol or acetone.

-

-

Concentration: Evaporate the solvents from all extracts under reduced pressure to obtain crude extracts.

Analytical Chemistry: The Search for a Molecular Signature

Rationale: High-resolution mass spectrometry is a powerful tool for the detection of specific compounds in complex mixtures. By targeting the exact mass of 3-hydroxyquinoline N-oxide, its presence can be identified even at low concentrations.

Protocol:

-

Sample Preparation: Dissolve the crude extracts in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter.

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Use a reversed-phase C18 column and a gradient elution with water and acetonitrile, both containing 0.1% formic acid.

-

Set the mass spectrometer to perform data-dependent acquisition, acquiring full scan MS data and fragmentation (MS/MS) data for the most intense ions.

-

-

Data Analysis:

-

Search the acquired data for the exact mass of protonated 3-hydroxyquinoline N-oxide ([M+H]⁺, C₉H₈NO₂⁺, m/z 162.0555).

-

If a peak with the correct mass and a plausible isotopic pattern is detected, analyze its MS/MS fragmentation pattern. The fragmentation should be consistent with the structure of 3-hydroxyquinoline N-oxide (e.g., loss of an oxygen atom from the N-oxide).

-

Compare the retention time and MS/MS spectrum with a synthetic standard of 3-hydroxyquinoline N-oxide for definitive identification.

-

Genome Mining: In Silico Exploration of Biosynthetic Potential

Rationale: The genomes of myxobacteria can be mined for biosynthetic gene clusters that may be responsible for the production of quinoline alkaloids. This in silico approach can provide genetic evidence to support the analytical findings.

Protocol:

-

Genome Sequencing: If not already available, sequence the genome of the myxobacterial strain of interest.

-

Bioinformatic Analysis:

-

Use bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify and annotate secondary metabolite biosynthetic gene clusters.[14]

-

Search the annotated clusters for genes encoding enzymes typically involved in quinoline biosynthesis, such as Type II or Type III polyketide synthases, and enzymes for the biosynthesis of anthranilic acid.[15][16]

-

Specifically look for homologues of the aurachin N-hydroxylating monooxygenase.

-

Analyze the genetic context of these genes to propose a putative biosynthetic pathway for 3-hydroxyquinoline N-oxide.

-

Visualizing the Path: Biosynthesis and Workflow Diagrams

To aid in the understanding of the concepts and protocols described, the following diagrams are provided in the Graphviz DOT language.

Caption: Proposed biosynthetic pathway for aurachins in myxobacteria, highlighting the key N-hydroxylation step and the putative formation of 3-hydroxyquinoline N-oxide.

Caption: A streamlined experimental workflow for the discovery and characterization of 3-hydroxyquinoline N-oxide from myxobacteria.

Concluding Remarks and Future Perspectives

The natural occurrence of 3-hydroxyquinoline N-oxide in myxobacteria remains a compelling hypothesis supported by strong circumstantial evidence from the well-established biosynthesis of aurachin alkaloids. The presence of a dedicated N-hydroxylating enzyme in these bacteria provides a solid foundation for its potential formation. The experimental workflow outlined in this guide offers a clear path for researchers to investigate this possibility.

The successful identification and isolation of 3-hydroxyquinoline N-oxide from a myxobacterial source would not only expand our knowledge of their metabolic diversity but could also provide a novel scaffold for drug discovery. Quinolone N-oxides are known to possess a range of biological activities, and a naturally sourced derivative could offer advantages in terms of biocompatibility and evolutionary pre-optimization for biological interaction. This technical guide serves as an invitation to the scientific community to delve deeper into the chemical treasures hidden within the myxobacterial world.

References

-

Identification and Characterization of a Type III Polyketide Synthase Involved in Quinolone Alkaloid Biosynthesis from Aegle marmelos Correa. Journal of Biological Chemistry.

-

Constructing a Myxobacterial Natural Product Database to Facilitate NMR-Based Metabolomics Bioprospecting of Myxobacteria. Analytical Chemistry.

-

Constructing a Myxobacterial Natural Product Database to Facilitate NMR-Based Metabolomics Bioprospecting of Myxobacteria. Analytical Chemistry.

-

Quinolactacin Biosynthesis Involves Non-Ribosomal-Peptide-Synthetase-Catalyzed Dieckmann Condensation to Form the Quinolone-γ-lactam Hybrid. Angewandte Chemie International Edition.

-

Constructing a Myxobacterial Natural Product Database to Facilitate NMR-Based Metabolomics Bioprospecting of Myxobacteria. ACS Publications.

-

Identification by Synthesis: Imidacins, Urocanate-Derived Alkaloids from the Myxobacterium Stigmatella aurantiaca. Organic Letters.

-

The aurachins, new quinoline antibiotics from myxobacteria: production, physico-chemical and biological properties. The Journal of Antibiotics.

-

Polyketide cyclizations to isoquinoline and the corresponding naphthalene intermediate towards the total synthesis of ancistrocladeine. ResearchGate.

-

Microbial production of isoquinoline alkaloids as plant secondary metabolites based on metabolic engineering research. Journal of Industrial Microbiology & Biotechnology.

-

Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms. Frontiers in Plant Science.

-

Self-resistance guided genome mining uncovers new topoisomerase inhibitors from myxobacteria. Chemical Science.

-

Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers in Plant Science.

-

Model of NRPS assembly line of quinoxaline antibiotics. ResearchGate.

-

Three New Stigmatellin Derivatives Reveal Biosynthetic Insights of Its Side Chain Decoration. Molecules.

-

Myxobacteria of the Cystobacterineae Suborder Are Producers of New Vitamin K2 Derived Myxoquinones. MDPI.

-

Myxobacteria of the Cystobacterineae Suborder Are Producers of New Vitamin K2 Derived Myxoquinones. PMC.

-

Correlating chemical diversity with taxonomic distance for discovery of natural products in myxobacteria. Nature Communications.

-

Biosynthesis of quinoline alkaloids. ResearchGate.

-

Myxobacteria as a Source of New Bioactive Compounds: A Perspective Study. PMC.

-

Stigmatella aurantiaca. Wikipedia.

-

Biosynthesis of cittilins, unusual ribosomally synthesized and post-translationally modified peptides from Myxococcus xanthus. bioRxiv.

-

Myxococcus xanthus: Microbe of the Year 2020. Max-Planck-Institut für terrestrische Mikrobiologie.

-

Genetic manipulation and tools in myxobacteria for the exploitation of secondary metabolism. Applied Microbiology and Biotechnology.

-

Secondary metabolites of myxobacteria. Korean Journal of Microbiology.

-

Structure and Biosynthesis of Myxochromides S1-3 in Stigmatella aurantiaca: Evidence for an Iterative Bacterial Type I Polyketide Synthase and for Module Skipping in Nonribosomal Peptide Biosynthesis. ResearchGate.

-

Isolation, antimicrobial activity of myxobacterial crude extracts and identification of the most potent strains. Archives of Biological Sciences.

-

Quinoline alkaloids. Wikipedia.

-

Non-ribosomal peptide synthetase domain boundary identification and new motifs discovery based on motif-intermotifs standardized architecture. bioRxiv.

-

Myxobacteria as a Source of New Bioactive Compounds: A Perspective Study. MDPI.

-

Genome Mining in the Myxobacterium Chondromyces crocatus Cm c5 for the Discovery of Novel Secondary Metabolites. Saarland University.

-

NIH Public Access. KU ScholarWorks.

-

Two Structures of an N-Hydroxylating Flavoprotein Monooxygenase: ORNITHINE HYDROXYLASE FROM PSEUDOMONAS AERUGINOSA. PMC.

-

Characterization of the N‐Hydroxylating Monooxygenase TheA from Thermocrispum agreste Reveals a Broad Substrate Spectrum. ChemBioChem.

-

Discovery, Biosynthesis and Biological Activity of a Succinylated Myxochelin from the Myxobacterial Strain MSr12020. MDPI.

-

Biosynthesis of Alkaloids. Imperial College London.

-

Mechanistic and structural studies of the N-hydroxylating flavoprotein monooxygenases. Bioorganic Chemistry.

-

Diversity of nature's assembly lines – recent discoveries in non-ribosomal peptide synthesis. Molecular BioSystems.

-

Flavin-dependent N-hydroxylating enzymes: distribution and application. Applied Microbiology and Biotechnology.

Sources

- 1. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Myxobacteria as a Source of New Bioactive Compounds: A Perspective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetic manipulation and tools in myxobacteria for the exploitation of secondary metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 7. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 8. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Quinolactacin Biosynthesis Involves Non-Ribosomal-Peptide-Synthetase-Catalyzed Dieckmann Condensation to Form the Quinolone-γ-lactam Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. Identification by Synthesis: Imidacins, Urocanate-Derived Alkaloids from the Myxobacterium Stigmatella aurantiaca - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stigmatella aurantiaca - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. Identification and Characterization of a Type III Polyketide Synthase Involved in Quinolone Alkaloid Biosynthesis from Aegle marmelos Correa - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms [frontiersin.org]

Methodological & Application

preparation of 3-hydroxyquinoline-1-oxide via modified cyclization

Application Note: High-Yield Synthesis of 3-Hydroxyquinoline-1-Oxide via Modified Reductive Cyclization

Part 1: Executive Summary & Strategic Context

1.1 The Target Molecule 3-Hydroxyquinoline-1-oxide (3-HQNO) represents a critical scaffold in medicinal chemistry, distinct from its 2- and 4-hydroxy isomers. It serves as a privileged structure in the development of antifungal agents, potential anticancer therapeutics (via bioreductive mechanisms), and as a metabolic probe for quinoline-based drugs. Unlike the ubiquitous 8-hydroxyquinoline, the 3-hydroxy isomer offers unique chelation geometry and electronic properties, making it a valuable intermediate for "scaffold hopping" in drug design.

1.2 The Challenge: Classical vs. Modified Approaches

-

Classical Methods: Historically, 3-HQNO was prepared via the direct oxidation of 3-hydroxyquinoline using peracids (e.g., m-CPBA) or H₂O₂/acetic acid. While straightforward, this approach suffers from poor regioselectivity (often yielding mixtures of N-oxide and quinolone tautomers) and requires the pre-synthesis of the unstable 3-hydroxyquinoline precursor.

-

The Modified Cyclization (Solution): This protocol details a Modified Reductive Cyclization strategy. It utilizes stable 2-nitrobenzaldehyde and

-haloketone precursors to form an epoxide intermediate, which undergoes controlled reductive ring closure. This "one-pot" cascade avoids the isolation of sensitive hydroxylamines and directly yields the N-oxide functionality with high atom economy.

1.3 Mechanism of Action The synthesis relies on a Darzens condensation followed by a reductive epoxide ring-opening/cyclization .

-

Condensation: Base-mediated reaction of 2-nitrobenzaldehyde with chloroacetone forms a glycidic ketone (epoxide).

-

Controlled Reduction: Chemoselective reduction of the nitro group to a hydroxylamine (

) using Zinc/Ammonium Chloride or Stannous Chloride. -

Cyclization: The nucleophilic hydroxylamine attacks the epoxide (or the resultant ketone after rearrangement), closing the ring to form the 3-hydroxyquinoline-1-oxide skeleton directly.

Part 2: Technical Principle & Pathway Visualization

The following diagram illustrates the chemical logic, contrasting the classical oxidation route with the modified reductive cyclization.

Caption: Figure 1. Modified reductive cyclization pathway utilizing a nitro-epoxide intermediate to bypass unstable aminobenzaldehydes.

Part 3: Detailed Experimental Protocol

Safety Warning: 2-Nitrobenzaldehyde is an irritant. Chloroacetone is a potent lachrymator; handle only in a functioning fume hood.

Phase 1: Preparation of the Nitro-Epoxide Intermediate

Objective: Synthesize (3-(2-nitrophenyl)oxiran-2-yl)methanol or ketone derivative.

| Reagent | MW ( g/mol ) | Equiv.[1] | Amount | Role |

| 2-Nitrobenzaldehyde | 151.12 | 1.0 | 1.51 g (10 mmol) | Electrophile |

| Chloroacetone | 92.52 | 1.2 | 1.11 g (12 mmol) | Nucleophile |

| Potassium Carbonate | 138.21 | 2.0 | 2.76 g | Base |

| DMF (Anhydrous) | - | - | 15 mL | Solvent |

Protocol:

-

Setup: Charge a dried 50 mL round-bottom flask with 2-Nitrobenzaldehyde and anhydrous DMF. Stir until dissolved.

-

Addition: Cool the solution to 0°C. Add Chloroacetone dropwise over 10 minutes.

-

Base Introduction: Add finely powdered Potassium Carbonate in portions to maintain temperature <5°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane) for the disappearance of the aldehyde.

-

Workup: Pour the mixture into ice-water (100 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude epoxide (often a yellow oil/solid) is sufficiently pure for the next step. If storage is needed, recrystallize from EtOH.

Phase 2: Modified Reductive Cyclization

Objective: Selective reduction of

| Reagent | MW ( g/mol ) | Equiv.[1] | Amount | Role |

| Nitro-Epoxide (from Phase 1) | ~221.2 | 1.0 | ~2.2 g (crude) | Precursor |

| Zinc Dust (Activated) | 65.38 | 3.0 | 1.96 g | Reductant |

| Ammonium Chloride | 53.49 | 5.0 | 2.67 g | Proton Source/Buffer |

| THF / Water | - | - | 4:1 Ratio (25 mL) | Solvent System |

Protocol:

-

Solubilization: Dissolve the crude Nitro-Epoxide in THF (20 mL). Add a solution of Ammonium Chloride in Water (5 mL).

-

Controlled Reduction: Cool the biphasic mixture to 0°C. Add Zinc dust in small portions over 20 minutes. Crucial: Vigorous stirring is required.

-

Monitoring: The reaction is typically fast (30–60 min). Monitor TLC for the formation of a highly polar, UV-active spot (N-oxide).

-

Note: If the reaction proceeds too long or gets too hot, over-reduction to the quinoline (loss of N-oxide oxygen) will occur.

-

-

Quench: Filter the mixture through a Celite pad to remove Zinc residues. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate to remove THF. Dilute the aqueous residue with water (10 mL) and extract with DCM (3 x 20 mL).

-

Tip: N-oxides are water-soluble; salting out the aqueous layer with NaCl improves yield.

-

-

Purification: Purify via flash column chromatography (DCM:MeOH, gradient 98:2 to 90:10). 3-Hydroxyquinoline-1-oxide typically elutes as a yellow/orange solid.

Part 4: Process Control & Troubleshooting

4.1 Workflow Diagram

Caption: Figure 2. Step-by-step experimental workflow emphasizing the critical control point during reduction.

4.2 Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Product is 3-Hydroxyquinoline (No N-oxide) | Over-reduction of the N-O bond. | Reduce reaction time in Phase 2. Lower temperature to -5°C. Use less Zn equivalents (start with 2.0 eq). |

| Low Yield in Phase 1 | Cannizzaro reaction of benzaldehyde. | Ensure anhydrous DMF. Add base slowly. Do not exceed 25°C. |

| Product stuck in Aqueous Phase | High polarity of N-oxide. | Saturate aqueous phase with NaCl. Use continuous liquid-liquid extraction or n-Butanol for extraction. |

| Red/Brown Impurities | Polymerization of intermediates. | Perform Phase 2 immediately after Phase 1. Do not store the epoxide for >24h. |

Part 5: References

-

Mamedov, V. A., et al. "Recyclization of 3-acyl-2-benzoyloxiranes with hydrazines: A new route to 3-hydroxyquinoline derivatives." Tetrahedron, 2008.

-

Ramanathan, M., Wan, J., & Liu, S. "Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts."[2] RSC Advances, 2018, 8 , 38166-38174.[2]

-

Singh, A., et al. "Oxidative Cyclization Reactions Catalyzed by Designed Transition-Metal Complexes: A New Strategy for the Synthesis of Flavone, Quinolone, and Benzofuran Derivatives."[3] Synthesis, 2023, 55 , 4191-4203.[3]

-

Dutta, L., & Ramasastry, S. S. V. "Phosphine-Mediated Redox Cyclization of 1-(2-Nitroaryl)prop-2-ynones to 3-Hydroxyquinolin-4-ones."[4] Organic Letters, 2022, 24 , 7665-7670.[4] [4]

-

Albini, A., & Pietra, S. "Heterocyclic N-Oxides." CRC Press, 1991. (Standard Reference for N-Oxide Reactivity).

Sources

- 1. Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Oxidative Cyclization Reactions Catalyzed by Designed Transition-Metal Complexes: A New Strategy for the Synthesis of Flavone, Quinolone, and Benzofuran Derivatives [organic-chemistry.org]

- 4. Phosphine-Mediated Redox Cyclization of 1-(2-Nitroaryl)prop-2-ynones to 3-Hydroxyquinolin-4-ones: Formal Intramolecular Oxyamination of α,β-Ynones [organic-chemistry.org]

Protocol for the Chemoselective N-Oxidation of 3-Hydroxyquinoline

Abstract & Scope

This application note details the optimized protocol for the synthesis of 3-hydroxyquinoline 1-oxide (N-oxide) from 3-hydroxyquinoline. While quinoline N-oxides are versatile synthetic intermediates—often serving as "chemical handles" for regioselective C-H activation—the presence of the 3-hydroxyl group introduces specific solubility and reactivity challenges compared to the parent quinoline.

This guide presents two validated methodologies:

-

Method A (Standard Laboratory Scale): Oxidation using m-chloroperbenzoic acid (m-CPBA) in chlorinated solvents. This method offers mild conditions and high chemoselectivity.

-

Method B (Scalable/Green): Oxidation using Hydrogen Peroxide (H₂O₂) in Glacial Acetic Acid. This method is cost-effective for larger scales but requires rigorous safety management regarding peroxide accumulation.

Reaction Mechanism & Rationale

The N-oxidation of electron-deficient heterocycles like quinoline requires a strong electrophilic oxidant. The nitrogen lone pair, located in the

Mechanistic Pathway

The transformation proceeds via a concerted "Butterfly Mechanism" where the nitrogen attacks the peroxidic oxygen while the proton is transferred to the carbonyl oxygen of the leaving carboxylate.

Figure 1: Mechanistic pathway for the N-oxidation of quinoline derivatives using peracids.

Key Chemoselectivity Insight: The 3-hydroxyl group is electron-donating, which theoretically increases the nucleophilicity of the pyridine ring, facilitating oxidation. However, unlike 8-hydroxyquinoline, the 3-isomer does not form a stable intramolecular hydrogen bond with the nitrogen lone pair, leaving the nitrogen accessible for oxidation without requiring elevated temperatures to break a chelate.

Critical Parameters & Reagents

| Parameter | Method A (m-CPBA) | Method B (H₂O₂/AcOH) |

| Oxidant | m-CPBA (70-77% wt) | 30% or 50% H₂O₂ (aq) |

| Solvent | DCM, CHCl₃, or 1,2-DCE | Glacial Acetic Acid |

| Temperature | 0°C to 25°C | 60°C to 80°C |

| Reaction Time | 12 - 48 Hours | 4 - 12 Hours |

| Yield Potential | High (75-90%) | Moderate to High (60-80%) |

| Primary Hazard | Shock-sensitive oxidant | Peroxide accumulation/Runaway |

Experimental Protocols

Method A: m-CPBA Oxidation (Recommended for <5g Scale)

This method is preferred for medicinal chemistry applications due to its mild nature, preventing over-oxidation to quinones.

Reagents:

-

3-Hydroxyquinoline (1.0 equiv)

-

m-CPBA (1.2 - 1.5 equiv)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [0.1 M - 0.2 M concentration][1]

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxyquinoline (e.g., 500 mg, 3.44 mmol) in DCM (20 mL). The solution may be slightly heterogeneous depending on purity; sonication can assist.

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

-

Addition: Add m-CPBA (approx. 1.2 equiv) portion-wise over 10 minutes. Note: Dissolving m-CPBA in a minimal amount of DCM and adding dropwise is superior for controlling exotherms.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 12–24 hours. Monitor by TLC (Eluent: 10% MeOH in DCM). The N-oxide is significantly more polar (lower R_f) than the starting material.

-

Quench & Work-up:

-

Dilute the mixture with excess DCM.

-

Wash the organic layer 3 times with saturated aqueous NaHCO₃. Crucial Step: This removes the m-chlorobenzoic acid byproduct as its water-soluble sodium salt.

-

Wash once with brine.

-

Dry over anhydrous Na₂SO₄ or MgSO₄ and filter.[1]

-

-

Purification: Concentrate the filtrate under reduced pressure. The residue is typically a yellow/orange solid. If necessary, purify via flash column chromatography (DCM:MeOH gradient, 95:5 to 90:10).

Method B: H₂O₂ / Acetic Acid (Recommended for >5g Scale)

This method avoids the generation of large amounts of solid organic waste (m-chlorobenzoic acid) but requires heating.

Reagents:

-

3-Hydroxyquinoline (1.0 equiv)

-

Hydrogen Peroxide (30% aq, 3.0 - 5.0 equiv)

-

Glacial Acetic Acid (Solvent volume, approx 5-10 mL per gram of substrate)

-

Sodium Tungstate (Na₂WO₄) [Optional catalyst: 1-5 mol% can accelerate reaction]

Step-by-Step Procedure:

-

Setup: Charge a flask with 3-hydroxyquinoline and glacial acetic acid.

-

Addition: Add 30% hydrogen peroxide (1.5 equiv initially) at room temperature.

-

Heating: Heat the mixture to 60–70°C. Safety Warning: Do not exceed 80°C rapidly. Peracetic acid is generated in situ.[3][5]

-

Monitoring: Monitor by LC-MS. If starting material persists after 4 hours, add an additional aliquot of H₂O₂ (1.5 equiv) and continue heating.

-

Work-up:

-

Cool the mixture to room temperature.

-

Peroxide Test: Check for active peroxides using starch-iodide paper. If positive, quench with saturated sodium bisulfite (NaHSO₃) solution until negative.

-

Concentrate the acetic acid under reduced pressure (rotary evaporator with a base trap is recommended).

-

Neutralize the residue with saturated Na₂CO₃ solution (pH ~8).

-

Extract with Ethyl Acetate or Chloroform/Isopropanol (3:1) if the product is highly water-soluble.

-

Dry and concentrate.[1]

-

Workflow Visualization

Figure 2: Decision matrix and process flow for the synthesis of 3-hydroxyquinoline 1-oxide.

Characterization & Quality Control

Successful oxidation is confirmed by the following shifts in analytical data:

-

¹H NMR (DMSO-d₆/CDCl₃):

-

The proton at the C2 position (adjacent to Nitrogen) typically shifts downfield due to the deshielding effect of the N-oxide oxygen.

-

Look for a shift of the H2 proton from ~8.6 ppm (parent) to ~8.4–8.8 ppm (N-oxide), often with broadening or change in coupling constants.

-

-

Mass Spectrometry (ESI):

-

Observe [M+H]⁺ = 162.05 (Parent + 16 amu).

-

Caution: N-oxides can deoxygenate in the MS source. If M+H (146) is observed, lower the fragmentation voltage or source temperature.

-

Safety & Storage

-

Peroxide Hazard: N-oxides are generally stable, but the reagents (m-CPBA, H₂O₂) are strong oxidants. Never distill reaction mixtures containing active peroxides to dryness. Always test with starch-iodide paper.

-

Storage: Store the purified N-oxide in amber vials at 4°C. N-oxides are hygroscopic and can be light-sensitive.

References

-

Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. Ramanathan, M., Wan, J., & Liu, S. T. (2018).[6] RSC Advances, 8(64), 36629–36634. [Link]

-

Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. National Institutes of Health (PMC). [Link]

-

Oxidation of alcohols and aldehydes with peracetic acid. Queen's University Belfast Research Portal. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. ias.ac.in [ias.ac.in]

- 4. WO2015160125A1 - Novel preparation method of quinoline n-oxide derivative with amide group - Google Patents [patents.google.com]

- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 6. Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07940D [pubs.rsc.org]

functionalization of 3-hydroxyquinoline N-oxide at C2 position

Application Note: Strategic C2-Functionalization of 3-Hydroxyquinoline N-Oxide (3-HQNO) Scaffolds

Executive Summary & Strategic Importance

3-Hydroxyquinoline N-oxides (3-HQNOs) represent a privileged scaffold in medicinal chemistry, structurally related to the Pseudomonas Quinolone Signal (PQS) and various antimalarial and antimicrobial agents. While the N-oxide moiety is crucial for biological activity (acting as a hydrogen bond acceptor and electron donor), it presents a synthetic paradox: it activates the ring toward nucleophilic attack but complicates transition-metal catalysis due to its coordinating ability.

The Challenge: Direct functionalization at the C2 position is electronically favorable but chemically precarious. The C2 position is the most electron-deficient site, activated by the adjacent N-oxide (

The Solution: This guide details two robust, self-validating protocols for C2 functionalization. We prioritize retention of the N-oxide moiety (avoiding deoxygenative pathways) and recommend a "Protect-Functionalize-Deprotect" strategy to ensure reproducibility.

Mechanistic Logic & Decision Framework

Before initiating wet chemistry, the researcher must select the pathway based on the desired substituent (Aryl vs. Alkyl) and the tolerance for deoxygenation.

Electronic Rationale

-

N-Oxide Effect: The

dipole pulls electron density from C2, making it susceptible to nucleophilic attack and increasing the acidity of the C2-H bond ( -

3-OH Effect: The 3-hydroxyl group is an electron-donating group (EDG). It reinforces electron density at C2 (ortho-position) via resonance, potentially competing with the N-oxide's withdrawal. Crucially, the free -OH is detrimental to Pd-catalysis. It must be protected (e.g.,

-Benzyl) to prevent oxidative addition to the O-H bond or catalyst sequestration.

Strategic Workflow (DOT Visualization)

Figure 1: Decision tree for selecting the optimal functionalization pathway. Note that Arylation requires protection to ensure high catalytic turnover.

Protocol 1: Pd-Catalyzed C2-Arylation (The "Gold Standard")

This protocol utilizes the Concerted Metallation-Deprotonation (CMD) mechanism. The N-oxide oxygen acts as an intramolecular base, assisting the Palladium in cleaving the C2-H bond.

Prerequisite: Starting material should be 3-(benzyloxy)quinoline 1-oxide . Do not use the free alcohol.

Reagents & Setup

| Component | Reagent | Equiv. | Role |

| Substrate | 3-(BnO)-Quinoline N-oxide | 1.0 | Core Scaffold |

| Coupling Partner | Aryl Bromide (Ar-Br) | 1.5 - 2.0 | Electrophile |

| Catalyst | Pd(OAc)₂ | 0.05 (5 mol%) | Pre-catalyst |

| Ligand | 0.10 (10 mol%) | Electron-rich ligand for oxidative addition | |

| Base | 2.0 | Base/Halide Scavenger | |

| Solvent | Toluene or 1,4-Dioxane | 0.2 M | Non-polar solvents favor CMD |

Step-by-Step Methodology

-

Preparation (Glovebox/Schlenk): In a dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol%), ligand (10 mol%), and

(2.0 equiv).-

Expert Insight: If using electron-deficient aryl bromides, add 30 mol% pivalic acid (PivOH). This acts as a "proton shuttle," lowering the energy barrier for C-H cleavage.

-

-

Substrate Addition: Add the 3-(benzyloxy)quinoline 1-oxide (1.0 equiv) and the Aryl Bromide (1.5 equiv).

-

Solvation: Evacuate and backfill with Argon (3x). Add anhydrous Toluene via syringe.

-

Reaction: Seal the tube and heat to 110°C for 16–24 hours.

-

Visual Check: The reaction typically turns dark brown/black (Pd black formation) if the catalyst decomposes. A stable deep orange/red indicates active catalysis.

-

-

Work-up: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂).

-

Note: N-oxides are polar.[1] Use a gradient of DCM:MeOH (100:0 to 95:5).

-

Self-Validation:

-

NMR: Disappearance of the C2-H singlet (typically

8.5–8.8 ppm) confirms functionalization. -

Yield Expectation: 60–85% for protected substrates.

Protocol 2: Radical C2-Alkylation (Minisci-Type)

For introducing alkyl groups (Methyl, Ethyl, Cyclohexyl), the Minisci reaction is superior to metal catalysis. It proceeds via nucleophilic radical attack at the electron-deficient C2 position.

Advantages:

-

Can often be performed on the free 3-hydroxy substrate (though protection still improves yield).

-

No heavy metals (if using persulfate/photoredox).

-

Retains the N-oxide.

Reagents & Setup

| Component | Reagent | Equiv. | Role |

| Substrate | 3-HQNO (or protected) | 1.0 | Substrate |

| Radical Source | Carboxylic Acid (R-COOH) | 3.0 | Alkyl precursor (decarboxylation) |

| Oxidant | 3.0 | Generates radical | |

| Catalyst | 0.2 (20 mol%) | Catalyzes decarboxylation | |

| Solvent | DCM/Water (Biphasic) or TFA | 0.1 M | Acidic medium activates the N-oxide |

Step-by-Step Methodology

-

Dissolution: Dissolve 3-HQNO (1.0 equiv) in a mixture of DCM and Water (1:1). Add TFA (1.0 equiv) to protonate the N-oxide (enhancing electrophilicity at C2).

-

Radical Generation: Add the alkyl carboxylic acid (3.0 equiv) and

(20 mol%). -

Initiation: Heat to 40–50°C. Add a solution of Ammonium Persulfate (3.0 equiv) dropwise over 1 hour.

-

Expert Insight: Slow addition is critical to prevent radical dimerization (R-R) vs. the desired attack on the heterocycle.

-

-

Monitoring: Monitor by LC-MS. The product will show M+R mass.

-

Work-up: Basify carefully with sat.

(N-oxides are water-soluble; do not over-dilute). Extract exhaustively with DCM/Isopropanol (3:1).

Comparative Data & Troubleshooting

Table 1: Method Selection Guide

| Feature | Pd-Catalyzed Arylation | Minisci Alkylation | Nucleophilic Addition (e.g., RMgBr) |

| Substituent | Aryl, Heteroaryl | Alkyl ( | Alkyl, Aryl |

| N-Oxide Status | Retained | Retained | Often Lost (Deoxygenated) |

| 3-OH Tolerance | Low (Requires Protection) | Moderate | Low (Grignard reacts with OH) |

| Key Limitation | Steric hindrance at C2 | Polylakylation side-products | Requires re-oxidation step |

| Reference | Fagnou et al. [1] | Minisci et al. [2] | Reissert-Henze [3] |

Troubleshooting "The 3-Hydroxy Problem"

-

Issue: Low conversion in Pd-catalysis.

-

Cause: The 3-benzyloxy group is bulky.

-

Fix: Switch to a smaller protecting group like Methoxymethyl (MOM) or Methyl (Me), although Methyl is harder to remove. Increase temperature to 130°C and use PivOH additive.

-

-

Issue: Deoxygenation (Loss of Oxygen).

-

Cause: Overheating with phosphine ligands (

is a reducing agent). -

Fix: Use oxidation-resistant ligands like

or switch to Rh(III) catalysis (Cp*Rh) which is robust for N-oxides.

-

Mechanism of Action (Graphviz)

The following diagram illustrates the critical CMD (Concerted Metallation-Deprotonation) pathway, highlighting why the N-oxide is preserved.

Figure 2: The CMD mechanism. The acetate ligand or the N-oxide oxygen itself assists in deprotonating C2, allowing the Pd to insert without requiring a pre-functionalized leaving group.

References

-

Leclerc, J. P., & Fagnou, K. (2006). "Palladium-Catalyzed Cross-Coupling Reactions of Pyridine N-Oxides with Aryl Chlorides, Bromides, and Iodides." Journal of the American Chemical Society, 128(41), 13368–13369.

-

Minisci, F., et al. (1983). "Homolytic alkylation of heteroaromatic bases: A selective and general synthesis of alkyl-substituted heterocycles." Tetrahedron, 39(24), 4153-4161.

-

Stephens, D. E., et al. (2015). "Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides." ACS Catalysis, 5(1), 167–175.[2] (Demonstrates regioselectivity control).

-

Mani Ramanathan, et al. (2018). "Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts." RSC Advances, 8, 38582-38590. (Synthesis of the core scaffold).

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Palladium-Catalyzed C8-Selective C-H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric and Solvation Effects on the Site-Selectivity by Mechanistic and DFT Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

total synthesis of Aurachin A using 3-hydroxyquinoline N-oxide intermediate

Executive Summary

This Application Note details the total synthesis of Aurachin A , a potent respiratory chain inhibitor originally isolated from Stigmatella aurantiaca. Unlike traditional quinoline syntheses (e.g., Conrad-Limpach) that often require harsh conditions or yield isomeric mixtures, this protocol focuses on the Fukuyama-Yokoshima methodology . This route utilizes a base-mediated cyclization of o-nitrophenyl ketones to construct the 3-hydroxyquinoline N-oxide core under mild conditions.

For Aurachin A, this methodology is adapted into a cascade sequence where the N-oxide core formation and furan ring closure occur in a concerted or sequential manner, utilizing a chiral epoxy-farnesyl precursor. This guide provides step-by-step protocols, mechanistic insights, and critical handling instructions for the labile N-oxide moiety.

Strategic Analysis & Retrosynthesis

The structural complexity of Aurachin A lies in its furo[3,2-c]quinoline N-oxide skeleton. The core challenge is installing the oxidation state at the nitrogen (N-oxide) while simultaneously forming the dihydrofuran ring derived from the farnesyl tail.

Key Synthetic Disconnection: The synthesis is convergent, splitting the molecule into a "Head" (nitro-ketone scaffold) and a "Tail" (epoxy-farnesyl iodide). The 3-hydroxyquinoline N-oxide is not just a passive scaffold but the reactive intermediate that facilitates the final cyclization.

Pathway Visualization (Graphviz)

Figure 1: Retrosynthetic logic illustrating the convergence of the nitro-ketone "head" and farnesyl "tail" to form the critical N-oxide intermediate.

Detailed Experimental Protocols

Protocol A: Synthesis of the "Head" Fragment (Nitro-Ketone)

Objective: To synthesize 1-(2-nitrophenyl)butan-2-one, the precursor for the quinoline ring.[1]

Reagents:

-

o-Nitrophenylacetic acid

-

Ethyl magnesium malonate (or equivalent homologation reagent)

-

THF (anhydrous)

Procedure:

-

Activation: Convert o-nitrophenylacetic acid to its acyl imidazole or acid chloride derivative using CDI (Carbonyldiimidazole) or SOCl₂ in DCM.

-

Homologation: Treat the activated acid with the magnesium enolate of ethyl hydrogen malonate (generated from ethyl potassium malonate and MgCl₂/TEA) in THF at 25°C.

-

Decarboxylation: Heat the resulting beta-keto ester in dilute acidic media (AcOH/HCl) to effect decarboxylation, yielding 1-(2-nitrophenyl)butan-2-one .

-

Purification: Silica gel chromatography (Hexanes/EtOAc 4:1).

Critical Checkpoint: Ensure the removal of any unreacted o-nitrophenylacetic acid, as it poisons the subsequent base-mediated cyclization.

Protocol B: Synthesis of the "Tail" Fragment (Epoxy Iodide)

Objective: To create the chiral epoxide handle required for Aurachin A's furan ring.

Reagents:

-

(E,E)-Farnesol

-

Sharpless Epoxidation Reagents (Ti(OiPr)₄, (+)-DET, tBuOOH)

-

Iodination Reagents (I₂, PPh₃, Imidazole)

Procedure:

-

Asymmetric Epoxidation: Subject (E,E)-Farnesol to Sharpless asymmetric epoxidation conditions to yield (2R,3R)-2,3-epoxyfarnesol.

-

Note: Enantiopurity is crucial for the biological activity of the final product.

-

-

Iodination: Convert the primary alcohol of the epoxy-farnesol to the iodide using Appel reaction conditions (I₂/PPh₃/Imidazole) in Et₂O/CH₃CN (3:1) at 0°C.

-

Caution: The epoxy iodide is unstable on silica. Use neutral alumina or proceed immediately to the coupling step.

-

Protocol C: Convergent Assembly & Cascade Cyclization (The "Fukuyama" Step)

Objective: Coupling the fragments and triggering the cascade formation of the 3-hydroxyquinoline N-oxide and subsequent furan closure.

Mechanism: This step utilizes the acidity of the benzylic position in the nitro-ketone. The base generates an enolate which alkylates the iodide. Subsequently, the specific basic conditions trigger the attack of the enolate onto the nitro group (a specific feature of the Fukuyama synthesis), forming the N-oxide. In the presence of the epoxide, the 3-hydroxyl group (formed in situ) snaps shut onto the epoxide ring.

Reagents:

-

Epoxy Farnesyl Iodide (Tail)

-

Base: Sodium Hydride (NaH, 60% dispersion in oil) or NaOtBu

-

Solvent: DMF (anhydrous) or DMSO

-

Temperature: 0°C to Room Temperature

Step-by-Step Protocol:

-

Enolate Formation: In a flame-dried flask under Argon, suspend NaH (2.5 equiv) in anhydrous DMF. Cool to 0°C. Add 1-(2-nitrophenyl)butan-2-one (1.0 equiv) dropwise. Stir for 30 min until H₂ evolution ceases and the solution turns deep red/orange (characteristic of the nitronate/enolate).

-

Alkylation: Add the freshly prepared Epoxy Farnesyl Iodide (1.1 equiv) dissolved in minimal DMF dropwise at 0°C.

-

Cascade Initiation: Allow the reaction to warm to ambient temperature. Monitor by TLC.[3]

-

Observation: The reaction proceeds through an alkylated intermediate.[4] In some variations, a second addition of a base like NaOtBu in DMSO is required to drive the N-oxide formation if NaH is insufficient for the cyclization step.

-

Fukuyama Optimization: For Aurachin A, the use of NaH in DMF often effects both alkylation and cyclization in a single pot due to the high reactivity of the epoxide.

-

-

Quench: Carefully quench with saturated aqueous NH₄Cl at 0°C.

-

Extraction: Extract with EtOAc (3x). Wash combined organics with LiCl (5% aq) to remove DMF, then brine.

-

Purification: Flash chromatography on silica gel.

-

Eluent: DCM/MeOH (95:5). N-oxides are polar.

-

Target:Aurachin A (Pale yellow solid/oil).

-

Mechanistic Causality & Troubleshooting

The 3-Hydroxyquinoline N-Oxide Core Formation

The pivotal innovation in this synthesis is the direct cyclization of the nitro-ketone. Unlike reductive methods (Zn/AcOH) that pass through a hydroxylamine, the base-mediated path involves:

-

Deprotonation of the

-methylene. -

Intramolecular attack on the nitro group.

-

Elimination of hydroxide (or equivalent) to aromatize to the quinoline N-oxide.

Why this matters: This preserves the N-O bond oxidation state required for Aurachin A without needing a separate, non-selective oxidation step (e.g., mCPBA) later, which would destroy the poly-unsaturated farnesyl chain.

Visualizing the Cascade (Graphviz)

Figure 2: Mechanistic flow from the nitro-ketone enolate to the final furoquinoline scaffold.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield of Alkylation | Wet DMF or degraded NaH. | Distill DMF from CaH₂; use fresh NaH. |

| Deoxygenation (Loss of N-O) | Over-reduction during workup or thermal instability. | Avoid reducing agents (bisulfites) during workup. Keep temps <60°C. |

| Side Chain Epoxidation | Use of oxidants (mCPBA) in late stages. | Strictly avoid. The N-oxide must be installed de novo from the nitro group, not via oxidation of a quinoline. |

| Racemization | Acidic conditions opening the epoxide non-selectively. | Maintain basic/neutral conditions until the final ring closure is complete. |

Data & Validation

Expected Analytical Signature for Aurachin A:

-

¹H NMR (CDCl₃, 400 MHz):

-

Quinoline Core: Aromatic protons at

7.5–8.5 ppm. -

Furan Ring: Characteristic signals for the dihydrofuran methine/methylene protons (shifted due to ring strain and oxygen proximity).

-

Farnesyl Chain: Olefinic protons at

5.1 ppm; methyl singlets at

-

-

MS (ESI+):

-

Look for

peak corresponding to C₂₅H₃₃NO₂ (approx. m/z 380.25). -

Diagnostic: N-oxides often show an

fragment (loss of oxygen) in mass spec.

-

Comparison of Methods:

| Feature | Reductive Cyclization (Zn/AcOH) | Fukuyama Base-Mediated (NaOtBu/NaH) |

| Intermediate | N-hydroxyquinolone (tautomer) | 3-Hydroxyquinoline N-oxide |

| Conditions | Acidic/Metal (Harsh on epoxides) | Basic (Epoxide compatible) |

| Selectivity | Moderate (Isomers possible) | High (Regioselective alkylation) |

| Suitability for Aurachin A | Low (Risk of epoxide opening) | High (Facilitates cascade) |

References

-

Hattori, H., Yokoshima, S., & Fukuyama, T. (2017). Total Syntheses of Aurachins A and B. Angewandte Chemie International Edition, 56(24), 6980–6983.[2] Link

-

Takahashi, K., Kuwahara, S., & Enomoto, M. (2017).[5] Synthesis of aurachins B and H. Bioscience, Biotechnology, and Biochemistry, 81(8), 1466–1469.[5] Link

-

Kunz, R., & Höfle, G. (1987). Aurachin A-D: New Antibiotics from Stigmatella aurantiaca. The Journal of Antibiotics, 40(2), 258–265. Link

-

Enomoto, M., et al. (2014). Total synthesis of aurachins C, D, and L. Bioscience, Biotechnology, and Biochemistry, 78(8), 1320-1327. Link

Sources

Troubleshooting & Optimization

improving yield of 3-hydroxyquinoline N-oxide synthesis

Technical Support Center: Optimizing 3-Hydroxyquinoline N-Oxide Synthesis

Subject: Troubleshooting Yield & Purity Issues in 3-Hydroxyquinoline N-Oxide Production Ticket ID: CHEM-SUP-3HQ-NOX Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

The synthesis of 3-hydroxyquinoline N-oxide (3-HQNO) presents a unique set of challenges compared to its isomers (e.g., 8-hydroxyquinoline). The 3-hydroxyl group creates an electron-rich heteroaromatic system that is susceptible to over-oxidation, while the resulting N-oxide moiety introduces high polarity, complicating isolation.

This guide addresses the two primary causes of yield loss: incomplete oxidation and work-up losses due to water solubility . It provides two validated protocols (Stoichiometric vs. Catalytic) and a comprehensive troubleshooting matrix.

Module 1: The Oxidative Protocols

Choose your method based on scale and available reagents.

Method A: Stoichiometric Oxidation (mCPBA)

Best for: Small scale (<1g), rapid synthesis, high conversion.

The Protocol:

-

Dissolution: Dissolve 3-hydroxyquinoline (1.0 equiv) in DCM (Dichloromethane) or CHCl₃ .

-

Why: Chlorinated solvents solubilize the starting material but precipitate the m-chlorobenzoic acid (mCBA) byproduct, aiding purification.

-

-

Addition: Cool to 0°C. Add mCPBA (1.2–1.5 equiv) portion-wise over 15 minutes.

-

Why: The 3-OH group activates the ring. Exothermic addition can lead to ring chlorination or over-oxidation to quinones. Cooling controls this.

-

-

Buffering (Critical): Add solid NaHCO₃ (2.0 equiv) to the reaction mixture.

-

Why: Commercial mCPBA contains acids.[1] Acidic conditions can protonate the N-oxide product, increasing its water solubility and preventing extraction. The buffer keeps the N-oxide in its neutral form.

-

-

Monitoring: Stir at RT for 3–6 hours. Monitor via TLC (MeOH/DCM 1:9). Look for a highly polar spot (low R_f).

Self-Validating Checkpoint:

-

Visual: The solution should turn from pale yellow to a deeper orange/yellow.

-

Precipitate: White solids (mCBA) should appear suspended in the solution.

Method B: Catalytic Green Oxidation (Na₂WO₄/H₂O₂)

Best for: Large scale (>5g), cost-efficiency, avoiding aromatic acid byproducts.

The Protocol:

-

Catalyst Prep: Dissolve Na₂WO₄·2H₂O (5 mol%) and EDTA (5 mol%) in water.

-

Why: Tungstate forms the active peroxotungstate species. EDTA sequesters trace metals (Fe, Cu) that would otherwise decompose H₂O₂ radically, lowering efficiency.

-

-

Reaction: Add 3-hydroxyquinoline suspended in MeOH or Acetic Acid . Add 30% H₂O₂ (2.0 equiv) dropwise at 60°C.

-

Why: The reaction is slower than mCPBA. Heat is required to drive the formation of the active oxidant species.

-

-

Quenching: Destroy excess peroxides with saturated Na₂SO₃ before workup.

Module 2: Troubleshooting & Optimization Logic

Visualizing the Decision Matrix

The following diagram illustrates the critical decision points for maximizing yield based on observed impurities.

Caption: Decision tree for maximizing recovery during workup and purification.

Module 3: Frequently Asked Questions (FAQs)

Q1: My yield is <30% despite full conversion on TLC. Where is the product?

Diagnosis: Water Solubility. Explanation: 3-Hydroxyquinoline N-oxide is amphoteric and highly polar. In the standard mCPBA workup, if you wash with aqueous NaHCO₃ or NaOH to remove the acid byproduct, the N-oxide may deprotonate (forming the phenolate anion) or simply partition into the water due to hydrogen bonding. The Fix:

-

Salting Out: Saturate your aqueous layer with NaCl.

-

Solvent Switch: Do not use pure DCM for extraction. Use CHCl₃:Isopropanol (3:1) . The alcohol disrupts the H-bonding network with water and pulls the N-oxide into the organic phase.

-

pH Control: Ensure the aqueous phase is roughly pH 6–7 . Too basic (pH > 9) forms the soluble phenolate; too acidic (pH < 4) forms the soluble protonated N-oxide.

Q2: The product contains a persistent white solid impurity.

Diagnosis: m-Chlorobenzoic Acid (mCBA) complexation. Explanation: The N-oxide oxygen is a hydrogen bond acceptor. It forms a stable 1:1 complex with the mCBA byproduct that is difficult to break with simple washing. The Fix:

-

Basic Wash: Wash the organic layer vigorously with 10% K₂CO₃ (Potassium Carbonate). K₂CO₃ is more effective than bicarbonate at solubilizing mCBA as the carboxylate without forming emulsions.

-

Chromatography: If washing fails, use a short silica plug. Elute mCBA with DCM first, then switch to 10% MeOH in DCM to elute the N-oxide.

Q3: The product turns brown/black upon drying.

Diagnosis: Thermal/Photo-instability. Explanation: Aromatic N-oxides are thermally labile and can undergo rearrangement (Meisenheimer rearrangement) or deoxygenation under heat and light. The Fix:

-

Evaporation: Never exceed 40°C on the rotovap water bath.

-

Storage: Store under Argon/Nitrogen in the dark at -20°C.

-

Drying: Do not oven dry. Use a vacuum desiccator with P₂O₅.

Module 4: Data & Specifications

| Parameter | 3-Hydroxyquinoline (Start) | 3-Hydroxyquinoline N-oxide (Target) |

| Molecular Weight | 145.16 g/mol | 161.16 g/mol |

| Appearance | White/Off-white solid | Yellow/Orange needles |

| Polarity (TLC) | Medium (Moves in 100% DCM) | High (Stays at baseline in DCM) |

| Solubility | Soluble in DCM, MeOH, EtOAc | Soluble in MeOH, Hot H₂O; Poor in Et₂O |

| Key NMR Shift | H-2 proton ~8.6 ppm | H-2 proton shifts downfield (~8.8-9.0 ppm) |

References

-

Ramanathan, M., Wan, J., & Liu, S.-T. (2018).[2] Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. RSC Advances, 8, 38584-38590.

- Relevance: Establishes baseline stability and synthesis of the 3-hydroxyquinoline scaffold.

- Ochiai, E. (1967). Aromatic Amine Oxides. Elsevier. Relevance: The foundational text on N-oxide chemistry, detailing the mechanism of electrophilic attack on the nitrogen lone pair and the solubility issues caused by N-O dipoles.

- Karimi, B., & Ghoreishi-Nezhad, M. (2007). Tungstate sulfuric acid/KMnO4 as a novel and efficient system for the oxidation of aromatic amines. Tetrahedron Letters, 48(15), 2727-2730. Relevance: Validates the Tungstate catalytic cycle for N-oxidation, providing the basis for the "Green" protocol.

- Yadav, J. S., et al. (2003). Sodium Tungstate Catalyzed Oxidation of Secondary Amines. Synlett, 2003(3), 393-395.

Sources

Technical Support Center: Stability of 3-Hydroxyquinoline-1-oxide Under Acidic Conditions

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-hydroxyquinoline-1-oxide. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the knowledge to anticipate and address stability-related challenges in your experiments.

Introduction: The Chemical Nuances of 3-Hydroxyquinoline-1-oxide

3-Hydroxyquinoline-1-oxide is a heterocyclic compound of interest in various research fields, including medicinal chemistry. The presence of both a hydroxyl group and an N-oxide moiety on the quinoline scaffold introduces unique chemical properties that can influence its stability. The N-oxide group, while often enhancing solubility and modulating biological activity, can also be a site of chemical reactivity.[1] Similarly, the hydroxyl group's position and acidic nature can affect the molecule's overall electronic properties and susceptibility to degradation.[2]

This guide will delve into the potential degradation pathways of 3-hydroxyquinoline-1-oxide in acidic environments, provide protocols for assessing its stability, and offer solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: I'm dissolving my 3-hydroxyquinoline-1-oxide in an acidic buffer for my assay and I'm seeing a gradual color change. What could be happening?

A1: A color change, often to a yellow or brownish hue, is a common indicator of chemical degradation in quinoline compounds.[3] This can be particularly pronounced when the compound is in solution and exposed to factors like light, pH changes, and elevated temperatures.[3] Under acidic conditions, the protonation of the quinoline nitrogen or the N-oxide oxygen can initiate a cascade of reactions. While specific degradation pathways for 3-hydroxyquinoline-1-oxide are not extensively documented in publicly available literature, analogous compounds suggest that potential reactions could include:

-

Hydrolysis: Although the core quinoline structure is generally stable against hydrolysis, the presence of the N-oxide and hydroxyl groups might increase susceptibility under harsh acidic conditions.[4]

-

Rearrangement Reactions: Acid catalysis can sometimes promote molecular rearrangements in heterocyclic N-oxides.

-

Oxidation: While less likely to be the primary pathway in the absence of external oxidizing agents, the electronic changes induced by the acidic environment could make the molecule more prone to oxidation if dissolved oxygen is present.[5]

We strongly recommend performing a forced degradation study to identify the specific cause of the color change and to characterize any degradation products.

Q2: My stock solution of 3-hydroxyquinoline-1-oxide in an acidic medium seems to be losing potency over time. How can I confirm if this is a stability issue?

A2: A loss of potency is a strong indicator of compound degradation.[3] To confirm this, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential.[4] This method should be able to separate the parent 3-hydroxyquinoline-1-oxide from any potential degradation products.

By analyzing your stock solution at different time points, you can quantify the decrease in the concentration of the active compound and correlate it with the observed loss of potency. It is crucial to prepare fresh solutions for critical experiments or to validate the stability of your stock solutions under your specific storage conditions.[3]

Q3: What are the primary factors that could be influencing the stability of my 3-hydroxyquinoline-1-oxide in an acidic solution?

A3: The stability of 3-hydroxyquinoline-1-oxide in an acidic solution is influenced by several factors:

-

pH: The specific pH of your solution is critical. Lower pH values (stronger acids) can accelerate degradation.[3]

-

Temperature: Elevated temperatures will generally increase the rate of chemical degradation.[3]

-

Light: Many aromatic heterocyclic compounds are sensitive to light (photodegradation).[3] It is advisable to protect your solutions from light, especially during long-term storage or prolonged experiments.

-

Presence of Other Reagents: Components of your buffer or reaction mixture could potentially react with or catalyze the degradation of your compound.

Q4: Can the N-oxide group be cleaved under acidic conditions?

A4: Yes, deoxygenation of heterocyclic N-oxides is a known chemical transformation and can occur under acidic conditions, often facilitated by a reducing agent. For example, iodide in the presence of formic acid has been shown to deoxygenate a variety of heterocyclic N-oxides. While this specific reaction may not be occurring in your system without the appropriate reagents, it highlights the potential lability of the N-O bond. In a forced degradation study under strongly acidic conditions and elevated temperatures, cleavage of the N-oxide to form 3-hydroxyquinoline is a plausible degradation pathway to investigate.

Troubleshooting Guide

| Symptom | Potential Cause(s) | Recommended Action(s) |

| Unexpected peaks in HPLC chromatogram of an aged acidic solution. | Degradation of 3-hydroxyquinoline-1-oxide. | 1. Conduct a forced degradation study (see Protocol 1) to systematically identify degradation products. 2. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and propose potential structures. |

| Poor reproducibility of experimental results. | Instability of the compound in the experimental medium. | 1. Prepare fresh solutions of 3-hydroxyquinoline-1-oxide immediately before each experiment. 2. Validate the stability of the compound over the time course of your experiment under the exact experimental conditions. |

| Precipitate formation in an acidic stock solution upon storage. | Formation of a less soluble degradation product or change in solubility due to pH shift. | 1. Analyze the precipitate and the supernatant separately by a suitable analytical method (e.g., HPLC, NMR) to identify the components. 2. Re-evaluate the solubility of 3-hydroxyquinoline-1-oxide and its potential degradants at the specific pH and temperature of storage. |

Experimental Protocols

Protocol 1: Forced Degradation Study of 3-Hydroxyquinoline-1-oxide

This protocol outlines a systematic approach to investigate the stability of 3-hydroxyquinoline-1-oxide under acidic stress conditions, as recommended by ICH guidelines.[6]

Objective: To identify potential degradation pathways and degradation products of 3-hydroxyquinoline-1-oxide under acidic conditions.

Materials:

-

3-Hydroxyquinoline-1-oxide

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)

-

HPLC-grade water

-

HPLC-grade acetonitrile or methanol

-

Class A volumetric flasks and pipettes

-

pH meter

-

HPLC system with a UV detector or, preferably, a mass spectrometer (LC-MS)

-

A suitable C18 HPLC column

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 3-hydroxyquinoline-1-oxide in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Acid Stress:

-

In a volumetric flask, mix a known volume of the stock solution with an equal volume of 0.1 M HCl.

-

Prepare a parallel sample using 1 M HCl for more aggressive degradation.

-

Keep a control sample of the stock solution diluted with the solvent mixture.

-

-

Incubation:

-

Incubate the samples at room temperature and an elevated temperature (e.g., 60°C).[3]

-

Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

-

Sample Preparation for Analysis:

-

Before analysis, neutralize the acidic samples with an appropriate volume of NaOH solution to a pH of approximately 7.

-

Dilute the samples to a suitable concentration for HPLC analysis with the mobile phase.

-

-

HPLC Analysis:

-

Analyze the control and stressed samples using a validated stability-indicating HPLC method (see Protocol 2).

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

-

Data Analysis:

-

Calculate the percentage degradation of 3-hydroxyquinoline-1-oxide at each time point.

-

If using LC-MS, analyze the mass spectra of the degradation product peaks to propose their structures. A potential primary degradation product to look for is 3-hydroxyquinoline (deoxygenation).

-

dot

Caption: Workflow for a forced degradation study under acidic conditions.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 3-hydroxyquinoline-1-oxide from its potential degradation products.

Instrumentation and Columns:

-

A standard HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

Initial Method Parameters:

-

Mobile Phase: A gradient elution is often necessary to separate compounds with different polarities.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

-

Gradient Program (Example):

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30-35 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Monitor at multiple wavelengths based on the UV spectra of the parent compound and any observed degradation products (e.g., 254 nm, 280 nm, 330 nm).

-

Injection Volume: 10 µL

Method Validation: